N-(2-methylquinolin-8-yl)adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide is a compound that combines the structural features of adamantane and quinoline. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while quinoline is a heterocyclic aromatic organic compound. The combination of these two structures results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylquinolin-8-yl)adamantane-1-carboxamide typically involves the reaction of adamantane-1-carboxylic acid with 2-methylquinoline. One common method is the use of phosphorus trichloride, 4-dimethylaminopyridine, and triethylamine as catalysts, with the reaction carried out at 80°C for 8 hours . Another method involves the stoichiometric reaction of YCl3 (THF)2 with the corresponding potassium amidates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized under specific conditions.
Reduction: The quinoline ring can be reduced to form different derivatives.
Substitution: Both the adamantane and quinoline parts can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the adamantane moiety can lead to the formation of adamantanone derivatives, while substitution reactions can introduce various functional groups into the quinoline ring .
Wissenschaftliche Forschungsanwendungen
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(2-methylquinolin-8-yl)adamantane-1-carboxamide involves its interaction with specific molecular targets. For example, adamantane carboxamides have been shown to inhibit the entry of viruses like Ebola by targeting the viral glycoprotein . The compound’s structure allows it to bind to these targets, blocking their function and preventing the virus from entering host cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(1-adamantyl)-indole-2-carboxamide: This compound has similar structural features and is used in antitubercular and antitumor research.
N-rimantadine-4,6-dimethylindole-2-carboxamide: Another related compound with antiviral properties.
Uniqueness
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide is unique due to the combination of the adamantane and quinoline structures. This combination imparts unique chemical and physical properties, making it more versatile in various applications compared to other similar compounds .
Eigenschaften
Molekularformel |
C21H24N2O |
---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
N-(2-methylquinolin-8-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-13-5-6-17-3-2-4-18(19(17)22-13)23-20(24)21-10-14-7-15(11-21)9-16(8-14)12-21/h2-6,14-16H,7-12H2,1H3,(H,23,24) |
InChI-Schlüssel |
VSOSCWGMAFLZMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C34CC5CC(C3)CC(C5)C4)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.